molecular formula C15H19NO2 B13087572 Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13087572
M. Wt: 245.32 g/mol
InChI Key: KIDIWSPNMARBQG-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate: C15H19NO2\text{C}_{15}\text{H}_{19}\text{NO}_2C15​H19​NO2​

    .
  • It belongs to the class of bicyclic compounds and contains both an amine group and a carboxylate group.
  • The compound’s systematic name indicates that it consists of a benzyl group attached to a bicyclo[2.2.1]heptane ring system, with a carboxylate functional group at one of the carbons in the ring.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the reaction of benzylamine (aniline with a benzyl group) with a bicyclo[2.2.1]heptane-2-carboxylic acid derivative.

      Reaction Conditions: The reaction typically occurs under acidic or basic conditions, and the resulting product can be isolated and purified.

      Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it may be synthesized using similar principles on a larger scale.

  • Chemical Reactions Analysis

      Reactivity: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers may study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Investigations into its biological activity, potential as a drug lead, or interactions with biological targets.

      Industry: Limited information is available regarding industrial applications, but it could be relevant in fine chemical synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific biological targets. Further research is needed to elucidate this aspect.
  • Comparison with Similar Compounds

      Uniqueness: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate’s unique structure lies in its combination of a bicyclic ring system, benzyl group, and carboxylate functionality.

      Similar Compounds: While I don’t have a specific list of similar compounds, other bicyclic derivatives with similar functional groups may be relevant for comparison.

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C15H19NO2

    Molecular Weight

    245.32 g/mol

    IUPAC Name

    benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

    InChI

    InChI=1S/C15H19NO2/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,16H2

    InChI Key

    KIDIWSPNMARBQG-UHFFFAOYSA-N

    Canonical SMILES

    C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3

    Origin of Product

    United States

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